5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one
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Overview
Description
5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one is an organic compound that features a furan ring, a methoxyaniline group, and a cyclohexenone moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one typically involves multi-step organic reactions. One possible route could be:
Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the Methoxyaniline Group: This can be achieved by reacting aniline derivatives with appropriate reagents to introduce the methoxy group.
Cyclohexenone Formation: The final step involves the formation of the cyclohexenone ring, which can be done through aldol condensation or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methoxy group.
Reduction: Reduction reactions could target the cyclohexenone moiety, converting it to a cyclohexanol derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) could be used.
Substitution: Halogenating agents, acids, or bases might be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce cyclohexanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential antimicrobial, antifungal, and anticancer activities. The presence of the furan ring and the methoxyaniline group might contribute to these biological properties.
Medicine
In medicine, such compounds could be investigated for their potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry
Industrially, the compound might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The furan ring and methoxyaniline group might play crucial roles in binding to these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
5-(Furan-2-yl)-3-(4-hydroxyanilino)cyclohex-2-en-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
5-(Thiophen-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one: Similar structure but with a thiophene ring instead of a furan ring.
5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohexan-1-one: Similar structure but with a fully saturated cyclohexane ring.
Uniqueness
The unique combination of the furan ring, methoxyaniline group, and cyclohexenone moiety in 5-(Furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one might confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(furan-2-yl)-3-(4-methoxyanilino)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-6-4-13(5-7-16)18-14-9-12(10-15(19)11-14)17-3-2-8-21-17/h2-8,11-12,18H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQERMCPMDIEZAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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